molecular formula C25H30N4O3S B2874353 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950414-65-0

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Katalognummer B2874353
CAS-Nummer: 950414-65-0
Molekulargewicht: 466.6
InChI-Schlüssel: ROCZELTXIYECCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its potential use in the treatment of malaria and neurodegenerative diseases .


Synthesis Analysis

The compound was synthesized using a Petasis reaction . The development of the synthesized compounds was justified through the study of H1 NMR, C13 NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of the compound was validated by single crystal X-ray diffraction analysis . The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties .


Chemical Reactions Analysis

The compound was evaluated for its in vitro antiplasmodial assessment against the W2 strain (chloroquine-resistant) of Plasmodium falciparum . It was also evaluated for in vitro cytotoxicity against two cancer cell lines, human lung (A549) and cervical (HeLa) cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound predict drug-like properties with a very low toxic effect . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

HMS3481N17: and its derivatives have shown promise in the fight against malaria. They have been evaluated for their in vitro antiplasmodial assessment against the W2 strain of Plasmodium falciparum, which is known to be chloroquine-resistant . Compounds with this scaffold have demonstrated IC50 values ranging from 0.74–6.4 μM, indicating significant potential as antimalarial agents .

Neuroprotective and Anti-neuroinflammatory Properties

This compound has also been explored for its neuroprotective and anti-neuroinflammatory properties. Novel triazole-pyrimidine hybrids, which include the HMS3481N17 scaffold, have been synthesized and shown to exhibit promising neuroprotective activity. They have been effective in reducing the expression of endoplasmic reticulum stress markers and apoptosis markers in human neuronal cells . These compounds could potentially be developed as treatments for neurodegenerative diseases.

Anticancer Activity

The HMS3481N17 scaffold has been studied for its potential in cancer therapy. Some derivatives have been evaluated for in vitro cytotoxicity against cancer cell lines, such as human lung (A549) and cervical (HeLa) cells. The results have indicated non-cytotoxicity with significant selectivity indices, suggesting a potential for use in selective cancer treatments .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, derivatives of HMS3481N17 have been used as host materials for green and blue phosphorescent organic light-emitting diodes (OLEDs). These compounds have achieved a high quantum efficiency above 20% in both green and blue devices, indicating their effectiveness and potential for application in display technologies .

Wirkmechanismus

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Eigenschaften

IUPAC Name

5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-32-18-9-7-17(8-10-18)28-13-15-29(16-14-28)22(30)12-11-21-26-24(31)23-19-5-3-2-4-6-20(19)33-25(23)27-21/h7-10H,2-6,11-16H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCZELTXIYECCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.